Desmethyldiazepam-d5

Beschreibung

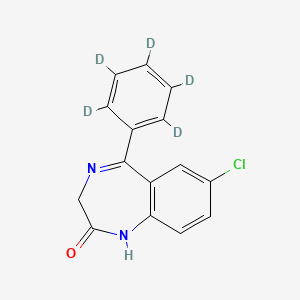

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPLHCDWDRPJGD-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675807 | |

| Record name | Nordiazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65891-80-7 | |

| Record name | Nordiazepam D5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065891807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordiazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethyldiazepam-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORDIAZEPAM D5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AW52S1E5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desmethyldiazepam-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethyldiazepam-d5 (also known as Nordiazepam-d5), a deuterated analog of the benzodiazepine, Desmethyldiazepam. This isotopically labeled compound is of significant interest as an internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic, toxicological, and forensic studies.

Introduction

This compound is a stable, isotopically labeled version of Desmethyldiazepam, a primary active metabolite of several widely prescribed benzodiazepine drugs, including diazepam, chlordiazepoxide, and clorazepate. The incorporation of five deuterium atoms onto the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for the accurate and precise quantification of Desmethyldiazepam in complex biological matrices by correcting for variations during sample preparation and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 7-chloro-5-(phenyl-d5)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Synonyms | Nordiazepam-d5, Northis compound |

| Molecular Formula | C₁₅H₆D₅ClN₂O |

| Molecular Weight | Approximately 275.74 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 65891-80-7 |

Synthesis of this compound

While specific, detailed proprietary synthesis protocols are not widely published, a plausible synthetic route can be devised based on established benzodiazepine chemistry and deuteration techniques. The following proposed synthesis involves the condensation of a deuterated benzophenone derivative with an amino acid equivalent, followed by cyclization.

Proposed Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-amino-5-chlorobenzophenone-d5

The synthesis of the deuterated precursor is a critical step. This can be achieved through a Friedel-Crafts acylation of a deuterated benzene (benzene-d6) with 2-amino-5-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

To a solution of benzene-d6 in a suitable inert solvent (e.g., dichloromethane), add anhydrous aluminum chloride.

-

Slowly add 2-amino-5-chlorobenzoyl chloride to the mixture at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting 2-amino-5-chlorobenzophenone-d5 by column chromatography or recrystallization.

Step 2: Condensation and Cyclization to this compound

-

A mixture of 2-amino-5-chlorobenzophenone-d5 and glycine ethyl ester hydrochloride in pyridine is heated to reflux to form the intermediate Schiff base. The reaction progress is monitored by an appropriate chromatographic technique.

-

After the formation of the Schiff base, the pyridine is removed under vacuum.

-

The residue is dissolved in a suitable solvent like methanol, and a base such as sodium methoxide is added.

-

The mixture is heated to induce cyclization to form the 1,4-benzodiazepine ring.

-

Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.

-

The crude this compound is collected by filtration, washed, and dried.

-

Final purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the location of the deuterium labels.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be similar to that of its non-deuterated analog, with the notable absence of signals corresponding to the protons on the phenyl ring. The remaining protons on the benzodiazepine ring system should be observable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons in the deuterated phenyl ring will exhibit coupling to deuterium, resulting in characteristic multiplets, and their signals may be broader and have lower intensity compared to the non-deuterated analog.

Expected NMR Data (based on the non-deuterated analog)

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~3.4 | s | CH₂ |

| ~7.0-7.6 | m | Aromatic Protons (non-deuterated ring) | |

| ~8.3 | s (broad) | NH | |

| ¹³C NMR | ~56 | CH₂ | |

| ~120-135 | Aromatic Carbons | ||

| ~165 | C=N | ||

| ~170 | C=O |

Note: The actual chemical shifts may vary depending on the solvent and instrument used. The signals for the deuterated phenyl ring protons will be absent in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS will show the molecular ion peak at m/z 275, corresponding to the deuterated compound. The fragmentation pattern will be similar to that of the non-deuterated analog, with a +5 Da shift for fragments containing the deuterated phenyl ring.

Tandem Mass Spectrometry (LC-MS/MS): In LC-MS/MS, specific multiple reaction monitoring (MRM) transitions are used for quantification.

LC-MS/MS Characterization Data

| Parameter | Desmethyldiazepam (Analyte) | This compound (Internal Standard) |

| Precursor Ion (m/z) | 271.1 | 276.1 |

| Product Ion 1 (m/z) | 193.1 | 198.1 |

| Product Ion 2 (m/z) | 243.1 | 248.1 |

Application as an Internal Standard in Bioanalysis

This compound is primarily used as an internal standard for the quantification of Desmethyldiazepam in biological samples. The following workflow outlines its application in a typical LC-MS/MS based bioanalytical method.

Bioanalytical Workflow Using this compound

Caption: Bioanalytical workflow for quantification using this compound.

Experimental Protocol: Bioanalytical Method

1. Sample Preparation

-

Thaw biological samples (e.g., plasma, urine) and calibration standards/quality control samples.

-

To a fixed volume of each sample (e.g., 100 µL), add a precise volume of this compound internal standard working solution of a known concentration.

-

Perform sample clean-up using one of the following methods:

-

Protein Precipitation (PPT): Add a protein precipitating agent (e.g., acetonitrile, methanol), vortex, and centrifuge.

-

Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent, vortex, and separate the organic layer.

-

Solid-Phase Extraction (SPE): Load the sample onto a conditioned SPE cartridge, wash away interferences, and elute the analyte and internal standard.

-

-

Evaporate the resulting supernatant or eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume of the mobile phase.

2. LC-MS/MS Analysis

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a suitable column (e.g., C18) using an appropriate mobile phase gradient.

-

Detect the analyte and internal standard using a tandem mass spectrometer operating in MRM mode with the optimized transitions.

3. Data Analysis

-

Integrate the chromatographic peaks for both Desmethyldiazepam and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Desmethyldiazepam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Desmethyldiazepam in various research and clinical settings. This guide has provided a comprehensive overview of its synthesis and characterization, along with a detailed workflow for its application as an internal standard in bioanalytical methods. The use of this deuterated analog significantly enhances the quality and reproducibility of analytical data, which is crucial for drug development, therapeutic drug monitoring, and forensic investigations.

An In-depth Technical Guide to the Physicochemical Properties of Desmethyldiazepam-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Desmethyldiazepam-d5, an isotopically labeled form of a primary active metabolite of diazepam. This document is intended to serve as a crucial resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key processes and relationships.

This compound, also known as Nordazepam-d5, is a deuterated analog of desmethyldiazepam.[1] The substitution of hydrogen atoms with deuterium, a stable isotope, makes it a valuable tool in pharmacokinetic and metabolic studies, as it can be distinguished from its non-labeled counterpart by mass spectrometry.[1] It belongs to the benzodiazepine class of drugs, which are known for their anxiolytic, sedative, and muscle relaxant properties.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| IUPAC Name | 7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | [2][3] |

| CAS Number | 65891-80-7 | [1][2] |

| Molecular Formula | C₁₅H₆D₅ClN₂O | [2] |

| Molecular Weight | 275.74 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder or a neat solid.[2][4] | |

| Melting Point | 214-217°C | [4] |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] The non-deuterated form has a water solubility of approximately 50 mg/L at 25°C.[5] | |

| logP (Octanol/Water) | 2.9 (Computed) | [3] |

| pKa (Acid Dissociation Constant) | Strongest Acidic: 12.3 (Predicted for non-deuterated form) Strongest Basic: 2.85 (Predicted for non-deuterated form) | [6] |

Experimental Protocols

The determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experimental procedures.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for predicting its ionization state at different physiological pH values. Potentiometric titration is a common and accurate method for its determination.

Principle: This method is based on the Henderson-Hasselbalch equation. By titrating a solution of the compound with a strong acid or base and monitoring the pH, a titration curve can be generated. The pH at the half-equivalence point, where the concentrations of the ionized and un-ionized species are equal, corresponds to the pKa of the compound.[7]

Procedure:

-

Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution using a burette.

-

pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.

-

Data Analysis: A graph of pH versus the volume of titrant added is plotted. The equivalence point is identified as the point of the steepest slope on the curve. The pKa is then determined as the pH at the volume of titrant that is half of the volume required to reach the equivalence point.[8]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a critical factor in its ability to cross biological membranes.[9] The shake-flask method is the traditional and most reliable technique for measuring logP.[10]

Principle: This method involves partitioning the compound between two immiscible liquid phases, typically n-octanol (representing the lipid phase) and water (representing the aqueous phase). The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient (P), and its logarithm is logP.[10]

Procedure:

-

Preparation: A solution of this compound is prepared in either n-octanol or water.

-

Partitioning: A known volume of this solution is placed in a separating funnel with a known volume of the other immiscible solvent.

-

Equilibration: The funnel is shaken vigorously for a set period to facilitate the partitioning of the compound between the two phases and then allowed to stand until the two phases have completely separated.[10]

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Solubility (Shake-Flask Method)

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[11] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11]

Principle: An excess amount of the solid compound is added to a specific solvent (e.g., water or a buffer of a certain pH) and agitated until equilibrium is reached, creating a saturated solution. The concentration of the dissolved compound in the supernatant is then measured.[11][12]

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The vial is sealed and agitated in a constant temperature bath, typically for 24 to 72 hours, to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.[13][14]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[11]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC.[11]

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this compound.

Caption: Metabolic pathway of Diazepam to its active metabolite Desmethyldiazepam.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Relationship between physicochemical properties and pharmacokinetics.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy this compound | 65891-80-7 [smolecule.com]

- 3. Nordiazepam D5 | C15H11ClN2O | CID 46781161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NORDIAZEPAM-D5 | 65891-80-7 [amp.chemicalbook.com]

- 5. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. quora.com [quora.com]

In-Depth Technical Guide: Isotopic Purity and Stability of Desmethyldiazepam-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Desmethyldiazepam-d5, a deuterated internal standard essential for accurate bioanalytical and forensic quantification. The focus is on its isotopic purity and chemical stability, presenting methodologies for their assessment and summarizing key data to ensure reliable and reproducible results in research and development settings.

Isotopic Purity of this compound

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative mass spectrometry-based assays. High isotopic enrichment minimizes cross-contribution to the analyte signal, ensuring precise quantification. For this compound, the deuterium atoms are strategically placed on the phenyl ring to enhance stability against back-exchange.[1]

Quantitative Data Summary

The isotopic purity of this compound is typically expected to be high, with the d5 species being the most abundant. The distribution of isotopic species is determined using high-resolution mass spectrometry. While specific batch-to-batch variations exist, a typical specification for isotopic purity is presented below. For precise data, always refer to the Certificate of Analysis provided by the supplier.[2][3]

Table 1: Representative Isotopic Purity Data for this compound

| Isotopic Species | Relative Abundance (%) |

| d0 (unlabeled) | < 0.1 |

| d1 | < 0.5 |

| d2 | < 1.0 |

| d3 | < 1.5 |

| d4 | < 2.0 |

| d5 | ≥ 98.0 |

Experimental Protocol for Isotopic Purity Determination

A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust assessment of isotopic purity and structural integrity.

1.2.1. High-Resolution Mass Spectrometry (HRMS) Method

-

Objective: To determine the relative abundance of each isotopic species of this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

-

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: Inject the sample into the LC system. A short C18 column can be used with an isocratic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis:

-

Acquire full-scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 270-285).

-

The mass spectrometer should be calibrated to ensure high mass accuracy.

-

Extract the ion chromatograms for each of the expected isotopic species (d0 to d5).

-

-

Data Analysis:

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total area of all isotopic peaks.

-

-

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Method

-

Objective: To confirm the position of the deuterium labels and the overall structural integrity of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the phenyl ring confirms successful deuteration at these positions.

-

¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to verify the integrity of the carbon skeleton.

-

²H NMR Analysis: (Optional) A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence.

-

Visualization of Isotopic Purity Analysis Workflow

Caption: Workflow for Isotopic Purity Determination.

Stability of this compound

The stability of this compound is crucial for its use as a reliable internal standard over time. Stability studies are performed to understand how the quality of the compound changes under the influence of various environmental factors such as temperature, humidity, light, and pH.

Quantitative Data Summary

This compound is generally a stable compound when stored under appropriate conditions. Long-term stability studies are essential to establish a re-test date. The following table summarizes typical stability data. For specific information, consult the supplier's documentation.

Table 2: Representative Stability Data for this compound (Solid State)

| Condition | Duration | Specification |

| Long-Term Storage (-20°C) | ≥ 4 years | Purity ≥ 98% |

| Accelerated Storage (40°C / 75% RH) | 6 months | Purity ≥ 98% |

| Photostability (ICH Q1B) | Conforms | No significant degradation |

Studies on the non-deuterated form, nordiazepam, have shown that it is stable at neutral pH but can undergo degradation under acidic conditions.[4][5] Specifically, at pH 3, significant degradation of nordiazepam was observed, with 20% degradation after 12 days at 4°C and 56% at room temperature.[4] This suggests that solutions of this compound should be prepared in neutral or slightly basic buffers for optimal stability.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways. These studies also help in developing stability-indicating analytical methods.

-

Objective: To evaluate the stability of this compound under various stress conditions.

-

Instrumentation: HPLC with a UV or MS detector.

-

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions (as per ICH Q1A guidelines):

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.

-

The method should be able to separate the intact drug from any degradation products.

-

Quantify the amount of remaining this compound and any formed degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each stress condition.

-

Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

-

-

Visualization of Forced Degradation Study Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 65891-80-7 [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Desmethyldiazepam-d5 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of desmethyldiazepam-d5 as an internal standard in the quantitative analysis of desmethyldiazepam (nordiazepam) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical practice, ensuring the accuracy and reliability of pharmacokinetic and toxicological data.

The Core Principle: Isotope Dilution Mass Spectrometry

The mechanism of action of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. This compound is a synthetic version of the analyte, desmethyldiazepam, where five hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass (an increase of 5 Daltons) makes it distinguishable from the native analyte by a mass spectrometer, yet it remains chemically and physically almost identical.

This near-identical nature is crucial. This compound is added at a known, constant concentration to all samples, calibrators, and quality control samples at the very beginning of the sample preparation process. Consequently, it experiences the same potential variations and losses as the analyte of interest throughout the entire analytical workflow. This includes:

-

Extraction Efficiency: Any loss of analyte during sample extraction (e.g., liquid-liquid extraction, solid-phase extraction, or protein precipitation) will be mirrored by a proportional loss of the internal standard.

-

Matrix Effects: The presence of other components in the biological matrix (like plasma, urine, or tissue homogenates) can either suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the internal standard has the same ionization efficiency and is affected similarly by co-eluting matrix components, it effectively cancels out these variations.

-

Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume inconsistencies or drift in detector response, will affect both the analyte and the internal standard equally.

By measuring the ratio of the analyte's signal to the internal standard's signal, the variations are normalized, leading to a highly precise and accurate quantification of the analyte.

The Analytical Workflow

The use of this compound as an internal standard is integrated into a multi-step analytical process. The following diagram illustrates a typical experimental workflow for the quantification of desmethyldiazepam in a biological matrix.

Signaling Pathway in the Mass Spectrometer

Within the tandem mass spectrometer, both desmethyldiazepam and its deuterated internal standard are subjected to fragmentation under controlled conditions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. Specific precursor ions are selected and fragmented into product ions, and these unique "transitions" are monitored.

Detailed Experimental Protocol

The following protocol is a representative example compiled from various published LC-MS/MS methods for the analysis of benzodiazepines.

4.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of a 100 ng/mL solution of this compound in methanol (internal standard).

-

Vortex mix for 10 seconds.

-

Add 1 mL of a mixture of ethyl acetate and n-hexane (80:20, v/v) as the extraction solvent.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 6000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix for 30 seconds and transfer to an autosampler vial for injection.

4.2. LC-MS/MS Conditions

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B in 3 min, hold at 90% B for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| MS System | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Scan Type | MRM |

| Ion Source Temp. | 500°C |

Data Presentation

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Desmethyldiazepam | 271.1 | 193.1 | 150 | 35 | 25 |

| This compound | 276.1 | 198.1 | 150 | 35 | 25 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL (r² > 0.995) |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Compensated by the internal standard |

Logical Relationship for Quantification

The final concentration of the analyte is determined by a logical sequence of calculations that rely on the consistent ratio between the analyte and the internal standard.

The In Vivo Metabolic Fate of Desmethyldiazepam-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of Desmethyldiazepam, the primary active metabolite of Diazepam. Due to a lack of specific in vivo metabolic data for Desmethyldiazepam-d5, this document utilizes data from its non-deuterated counterpart as a surrogate. The deuterated form, this compound, is most commonly employed as an internal standard in bioanalytical methods. While the metabolic route is expected to be identical, the rate of metabolism may be altered by the kinetic isotope effect, potentially leading to a slower metabolic clearance. This guide details the principal metabolic transformations, key enzymes involved, and summarizes available quantitative pharmacokinetic data from in vivo studies. Furthermore, it outlines a representative experimental protocol for the in vivo assessment of Desmethyldiazepam metabolism and provides visual representations of the metabolic pathway and a typical experimental workflow.

Introduction

Desmethyldiazepam, also known as nordiazepam, is a long-acting benzodiazepine and the major active metabolite of diazepam, clorazepate, and prazepam. Its pharmacological activity and extended half-life contribute significantly to the overall therapeutic and side-effect profile of its parent drugs. Understanding its in vivo metabolism is crucial for drug development, pharmacokinetic modeling, and toxicological assessments. This compound, a stable isotope-labeled version of the molecule, is an indispensable tool in quantitative bioanalysis, serving as an internal standard to ensure accuracy and precision. While the metabolic pathway of a deuterated compound generally mirrors that of its non-deuterated analog, the presence of deuterium can lead to a kinetic isotope effect, where the cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond.[1][2][3] This can result in altered pharmacokinetic properties, including a potentially longer half-life and reduced clearance.[1][2][3] This guide will focus on the established metabolic pathway of Desmethyldiazepam as a proxy for this compound.

Metabolic Pathway of Desmethyldiazepam

The in vivo metabolism of Desmethyldiazepam primarily occurs in the liver and involves phase I and phase II biotransformation reactions.

Phase I Metabolism: Hydroxylation

The principal phase I metabolic reaction for Desmethyldiazepam is hydroxylation at the 3-position of the benzodiazepine ring, leading to the formation of another pharmacologically active metabolite, Oxazepam. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 being the major isoforms involved in the metabolism of the parent drug, diazepam, and are implicated in this subsequent hydroxylation step.

Phase II Metabolism: Glucuronidation

Following hydroxylation, Oxazepam undergoes phase II metabolism through conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of a water-soluble glucuronide conjugate. This conjugate is pharmacologically inactive and is readily excreted from the body, primarily in the urine.

Below is a diagram illustrating the primary metabolic pathway of Desmethyldiazepam.

Quantitative In Vivo Data

The following tables summarize key pharmacokinetic parameters of Desmethyldiazepam from in vivo studies in rats and humans. It is important to note that these values can vary depending on the study design, analytical methodology, and individual subject characteristics.

Table 1: Pharmacokinetic Parameters of Desmethyldiazepam in Rats

| Parameter | Value | Species/Strain | Dosing Route & Regimen | Reference |

| Half-life (t½) - Plasma | 1.11 h | Rat | Single 5 mg/kg IP dose of diazepam | [4] |

| Half-life (t½) - Brain | 1.09 h | Rat | Single 5 mg/kg IP dose of diazepam | [4] |

| Brain to Plasma Ratio | 3.5 ± 0.2 | Rat | Single 5 mg/kg IP dose of diazepam | [4] |

Table 2: Pharmacokinetic Parameters of Desmethyldiazepam in Humans

| Parameter | Value | Study Population | Dosing Regimen | Reference |

| Half-life (t½) | 51 h | Healthy Volunteers | Following diazepam administration | [5] |

| Clearance (Cl) | 11 ml/min | Healthy Volunteers | Following diazepam administration | [5] |

| Half-life (t½) | 53 ± 6 h | Healthy Volunteers | 20 mg daily oral dipotassium clorazepate for 14 days | [6] |

| Steady-State Concentration (Css) | 884 ± 73 ng/ml | Healthy Volunteers | 20 mg daily oral dipotassium clorazepate for 14 days | [6] |

| Apparent Volume of Distribution (Vβ) | 1.13 ± 0.08 L/kg | Healthy Volunteers | 20 mg daily oral dipotassium clorazepate for 14 days | [6] |

Experimental Protocols

A detailed experimental protocol for an in vivo study of Desmethyldiazepam metabolism is crucial for obtaining reliable and reproducible data. The following outlines a typical workflow.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats are a commonly used model.

-

Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.

-

Dosing: Desmethyldiazepam can be administered via oral gavage or intraperitoneal injection. The vehicle for administration should be biocompatible, such as a solution in corn oil or a suspension in a mixture of polyethylene glycol and saline.

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture at the termination of the experiment. Plasma is separated by centrifugation.

-

Urine and Feces: Animals can be housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.

-

Tissues: At the end of the study, tissues such as the liver and brain can be harvested for analysis of drug and metabolite concentrations.

Sample Preparation

-

Plasma/Tissue Homogenates: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then separated for analysis.

-

Urine: Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave the glucuronide conjugates and allow for the measurement of total oxazepam.

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often employed to clean up the samples and concentrate the analytes.

Analytical Methodology

-

Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Desmethyldiazepam and its metabolites.

-

Internal Standard: this compound is typically used as the internal standard to correct for matrix effects and variations in sample processing and instrument response.

-

Data Analysis: Pharmacokinetic parameters are calculated from the concentration-time data using non-compartmental or compartmental analysis software.

The following diagram illustrates a typical experimental workflow for an in vivo metabolism study of Desmethyldiazepam.

Conclusion

References

- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Clinical pharmacokinetics of diazepam and its biologically active metabolites (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of N-desmethyldiazepam in healthy volunteers after single daily doses of dipotassium chlorazepate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to Desmethyldiazepam-d5 in MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry/mass spectrometry (MS/MS) fragmentation pattern of Desmethyldiazepam-d5 (also known as Nordiazepam-d5). Desmethyldiazepam is a primary active metabolite of several benzodiazepines, including diazepam, and its deuterated internal standard, this compound, is critical for achieving accurate and reliable quantification in complex biological matrices. Understanding its fragmentation behavior is paramount for method development, data interpretation, and ensuring the highest level of analytical confidence.

Core Fragmentation Characteristics

In positive ion electrospray ionization (ESI+), this compound readily forms a protonated precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 276. Upon collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer, this precursor ion undergoes characteristic fragmentation, yielding a series of stable product ions. These transitions from the precursor ion to its product ions are highly specific and form the basis of sensitive detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

The primary fragmentation pathways involve the successive loss of neutral molecules from the protonated seven-membered diazepine ring and its substituents. The most common and analytically significant product ions are observed at m/z 213, 165, and 140.[1]

Quantitative Fragmentation Data

The selection of precursor and product ion pairs, known as SRM transitions, is fundamental for the quantitative analysis of this compound. The following table summarizes the key ions and their respective transitions.

| Precursor Ion (m/z) | Product Ion (m/z) | Description of Neutral Loss |

| 276 | 213 | Loss of C2H2O and HCN |

| 276 | 165 | Further fragmentation of the diazepine ring |

| 276 | 140 | Characteristic fragment of the benzodiazepine core |

Table 1: Key SRM Transitions for this compound in MS/MS Analysis.

Visualizing the Fragmentation Pathway

The logical sequence of fragmentation from the precursor ion to the major product ions can be visualized as a directed graph. This provides a clear conceptual framework for understanding the dissociation process.

Caption: Fragmentation workflow of this compound.

Experimental Protocols

The following provides a synthesized, representative experimental protocol for the analysis of this compound in a biological matrix, based on common practices in the field.[1][2][3][4]

1. Sample Preparation (Urine Matrix)

-

Enzymatic Hydrolysis: To 1 mL of urine, add a solution of β-glucuronidase to hydrolyze conjugated metabolites. Incubate the mixture (e.g., at 60°C for 2-3 hours).[2]

-

pH Adjustment: Allow the sample to cool and adjust the pH to approximately 6.0 using a phosphate buffer.[2]

-

Internal Standard Spiking: Fortify the sample with the this compound internal standard solution.

-

Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent).

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge to remove interferences, typically with a weak organic solvent solution (e.g., 20% methanol in water).[4]

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analyte and internal standard using an appropriate elution solvent (e.g., ethyl acetate/isopropanol mixture).[2][4]

-

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.[2]

2. Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, <3 µm particle size).[3]

-

Mobile Phase A: Water with an additive such as 0.1% formic acid or an ammonium formate buffer.[3]

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.

-

Source Parameters:

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Collision Gas: High-purity nitrogen or argon.

-

MRM Transitions: Monitor the transitions outlined in Table 1 (276 → 213, 276 → 165, 276 → 140). The collision energy for each transition should be optimized to maximize the signal of the product ion.

The workflow for a typical bioanalytical method utilizing this compound as an internal standard is illustrated below.

Caption: Bioanalytical workflow for benzodiazepine analysis.

References

- 1. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectralabsci.com [spectralabsci.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. academic.oup.com [academic.oup.com]

Navigating the Stability of Desmethyldiazepam-d5 Stock Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the long-term stability of Desmethyldiazepam-d5 stock solutions, a critical aspect for ensuring accuracy and reliability in research and clinical applications. This compound, a deuterated internal standard for its pharmacologically active parent compound, nordiazepam, requires stringent storage and handling to maintain its integrity. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Executive Summary

The long-term stability of this compound stock solutions is paramount for accurate quantification in analytical methodologies. While specific quantitative data for the deuterated form is limited in publicly available literature, information on the stability of the non-deuterated analog, nordiazepam, and general principles for storing deuterated standards provide a strong basis for best practices. Stock solutions are generally stable when stored at low temperatures (-20°C or below) in appropriate solvents and protected from light. Degradation can occur through hydrolysis, leading to the formation of 2-amino-5-chlorobenzophenone (ACB) and glycine. This guide provides recommended protocols for conducting long-term and accelerated stability studies to ensure the integrity of these critical reference materials.

Data on Long-Term Stability

Quantitative stability data for this compound in various organic solvents is not extensively published. However, based on the stability of other benzodiazepines and general guidelines for deuterated standards, the following tables provide an expected stability profile. It is crucial to note that these are generalized estimates, and it is highly recommended that individual laboratories perform their own stability validation for their specific stock solutions and storage conditions.

Table 1: Estimated Long-Term Stability of this compound (1 mg/mL) in Various Solvents

| Storage Temperature | Solvent | Timepoint (Months) | Estimated % Remaining |

| -20°C | Methanol | 6 | >99% |

| 12 | >98% | ||

| 24 | >97% | ||

| 48 | >95%[1] | ||

| Acetonitrile | 6 | >99% | |

| 12 | >98% | ||

| 24 | >97% | ||

| DMSO | 6 | >99% | |

| 12 | >98% | ||

| 24 | >97% | ||

| 4°C | Methanol | 1 | ~99% |

| 3 | ~98% | ||

| 6 | ~96% | ||

| Acetonitrile | 1 | ~99% | |

| 3 | ~98% | ||

| 6 | ~97% | ||

| Room Temperature (20-25°C) | Methanol | 1 | <95% |

| 3 | <90% | ||

| Acetonitrile | 1 | <96% | |

| 3 | <92% |

Disclaimer: The data in this table is an estimation based on the stability of similar compounds and is for illustrative purposes. Actual stability may vary.

Table 2: Estimated Accelerated Stability of this compound (1 mg/mL) in Methanol

| Storage Condition | Timepoint (Weeks) | Estimated % Remaining |

| 40°C | 1 | ~98% |

| 2 | ~96% | |

| 4 | ~93% | |

| 60°C | 1 | ~95% |

| 2 | ~90% |

Disclaimer: The data in this table is an estimation for illustrative purposes. Actual stability may vary.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound stock solutions, a robust stability testing program should be implemented. The following protocols are based on established guidelines for stability-indicating methods for benzodiazepines.

Preparation of Stock and Working Solutions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in the desired solvent (e.g., methanol, acetonitrile). From this stock, working solutions of a suitable concentration (e.g., 10 µg/mL) are prepared for analysis.

Stability-Indicating HPLC-UV Method

A validated stability-indicating HPLC-UV method is crucial. The method must be able to separate the intact this compound from its potential degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength that provides a good response for both the parent compound and its degradation products (e.g., 230-240 nm).

-

Injection Volume: 10-20 µL.

Long-Term Stability Study

-

Aliquots of the this compound stock solution are stored in amber vials with minimal headspace at the desired long-term storage temperatures (e.g., -20°C, 4°C, and room temperature).

-

At specified time points (e.g., 0, 1, 3, 6, 12, 18, 24 months), an aliquot from each storage condition is removed.

-

The samples are brought to room temperature and analyzed by the validated HPLC-UV method.

-

The peak area of this compound is compared to the peak area at the initial time point (t=0) to determine the percentage remaining.

-

The chromatograms should be inspected for the appearance of any new peaks, which would indicate degradation products.

Accelerated Stability Study

-

Aliquots of the stock solution are stored at elevated temperatures (e.g., 40°C and 60°C).

-

Samples are analyzed at shorter time intervals (e.g., 0, 1, 2, 4 weeks).

-

The analysis is performed as described for the long-term stability study.

-

Data from accelerated studies can be used to predict the long-term stability at lower temperatures.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

-

Acid Hydrolysis: The stock solution is mixed with an equal volume of a strong acid (e.g., 1 M HCl) and heated (e.g., 60-80°C) for a defined period. The solution is then neutralized before analysis.

-

Base Hydrolysis: The stock solution is mixed with an equal volume of a strong base (e.g., 1 M NaOH) and kept at room temperature or heated. The solution is then neutralized before analysis.

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid reference standard or a solution is exposed to high temperatures (e.g., 80-100°C).

-

Photostability: The stock solution is exposed to UV and visible light according to ICH Q1B guidelines.

Visualizations

Degradation Pathway

The primary degradation pathway for Desmethyldiazepam under hydrolytic conditions involves the cleavage of the diazepine ring.

References

Unveiling the Analytical Fingerprint: A Technical Guide to the Certificate of Analysis for Desmethyldiazepam-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for the deuterated internal standard, Desmethyldiazepam-d5. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the accuracy, reliability, and reproducibility of research in pharmacokinetics, analytical chemistry, and drug development. This guide will dissect the key components of a typical this compound CoA, presenting data in a clear, tabular format, detailing the underlying experimental methodologies, and illustrating the logical workflows involved in the quality control of this essential reference material.

Compound Identification and Specifications

A Certificate of Analysis for this compound begins by unequivocally identifying the compound and outlining its key specifications. This section ensures the user has the correct material and understands its fundamental properties.

| Identifier | Value |

| Compound Name | This compound (Nordazepam-d5) |

| CAS Number | 65891-80-7[1][2][3][4][5] |

| Unlabelled CAS Number | 1088-11-5[1][2][3] |

| Molecular Formula | C₁₅H₆D₅ClN₂O[5] |

| Molecular Weight | ~275.74 g/mol [4] |

| IUPAC Name | 7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one[1][4] |

| Synonyms | Nordazepam-d5, Nordiazepam-d5, Dealkylprazepam-d5, Norprazepam-d5[4][5] |

| Appearance | White to light tan solid |

| Solubility | Soluble in DMSO (>10 mg/mL) and Methanol[2] |

Purity and Isotopic Enrichment Analysis

The core of the CoA lies in the quantitative assessment of the compound's purity and the extent of its isotopic labeling. These parameters are crucial for its use as an internal standard in quantitative analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for determining chemical purity, while Mass Spectrometry (MS) is essential for confirming isotopic purity.

Chemical Purity

| Parameter | Method | Specification |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >99.5%[4] |

| Purity | Not specified | ≥98%[5] |

Isotopic Purity

| Parameter | Method | Specification |

| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | >98.0%[4] |

| Isotopic Enrichment | Deuterium Nuclear Magnetic Resonance (²H NMR) | >95%[4] |

Structural Integrity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for confirming the structural integrity of the this compound molecule. Both proton (¹H) and carbon-¹³ (¹³C) NMR are typically employed to ensure the correct atomic connectivity and the position of the deuterium labels.

| Parameter | Method | Specification |

| Structural Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure |

Experimental Protocols

Detailed methodologies are fundamental to understanding how the quality control data presented in the CoA was generated. This section outlines the typical experimental protocols for the key analytical techniques used.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of this compound is assessed by HPLC, which separates the main compound from any potential impurities. A typical HPLC method would involve:

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A C18 reversed-phase column is commonly used for benzodiazepine analysis.

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape).

-

Detection : UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Quantification : The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected components, expressed as a percentage.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the primary technique for determining the isotopic enrichment of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[6] A high-resolution mass spectrometer is preferred for its ability to accurately differentiate between the deuterated and non-deuterated species.

-

Ionization : Electrospray ionization (ESI) in positive mode is often optimal for benzodiazepine analysis.[4]

-

Analysis : The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms.

-

Calculation : The isotopic purity is determined by comparing the intensity of the ion peak corresponding to the fully deuterated molecule (d5) to the intensities of the peaks for molecules with fewer deuterium atoms (d0 to d4).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides a detailed picture of the molecule's structure.

-

¹H NMR : The proton NMR spectrum is used to confirm the absence of signals from the phenyl ring protons, which should be replaced by deuterium. The remaining proton signals should correspond to the benzodiazepine ring structure.

-

¹³C NMR : The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule, further confirming the overall structure.

-

²H NMR : Deuterium NMR can be used to directly observe the deuterium atoms, confirming their presence and location on the phenyl ring.

-

Solvent : A deuterated solvent such as DMSO-d6 or Chloroform-d is used to dissolve the sample.

Visualizing the Workflow

To better understand the logical flow of the quality control process for this compound, the following diagrams illustrate the key experimental workflows and the metabolic pathway of its parent compound, Diazepam.

Caption: Quality Control Workflow for this compound.

Caption: Simplified Metabolic Pathway of Diazepam.

Applications in Research and Development

This compound is a critical tool in various scientific disciplines due to its properties as a stable-labeled internal standard.

-

Pharmacokinetic Studies : Its deuterated form allows for the precise tracking of the metabolism and elimination of Desmethyldiazepam in biological systems.[4]

-

Analytical Chemistry : It serves as an internal standard in mass spectrometry and NMR spectroscopy for the accurate quantification of other benzodiazepines and their metabolites in complex matrices like urine, blood, and oral fluid.[4][7]

-

Forensic and Clinical Toxicology : Used for the detection and quantification of benzodiazepines in forensic analysis and clinical drug monitoring.[4]

-

Drug Development : Aids in understanding the pharmacological profiles and metabolic pathways of new benzodiazepine derivatives.[4]

By thoroughly understanding the information presented in a Certificate of Analysis, researchers and scientists can ensure the quality and reliability of their analytical standards, leading to more robust and defensible scientific outcomes.

References

- 1. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5) | LGC Standards [lgcstandards.com]

- 2. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5), 1mg/ml in Methanol | LGC Standards [lgcstandards.com]

- 3. Buy Online CAS Number 65891-80-7 - Lipomed - this compound (Nordazepam-D5), 0.1mg/ml in Methanol | LGC Standards [lgcstandards.com]

- 4. Buy this compound | 65891-80-7 [smolecule.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Detection of desmethyldiazepam and diazepam in brain of different species and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Endogenous Enigma: A Technical Guide to the Natural Occurrence of Desmethyldiazepam

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of desmethyldiazepam (nordiazepam) in biological systems. While the presence of this benzodiazepine in nature has been confirmed, its origins, precise concentrations, and physiological role remain subjects of ongoing investigation. This document summarizes the existing quantitative data, outlines the analytical methodologies employed for its detection, and explores potential signaling pathways, offering a foundational resource for professionals in neuroscience, pharmacology, and drug development.

Natural Occurrence and Quantitative Data

Desmethyldiazepam, a principal metabolite of the synthetic drug diazepam, has been identified as a naturally occurring substance in a variety of biological matrices, including mammalian tissues and plants.[1][2] Its presence in drug-naïve individuals and in historical samples predating the synthesis of benzodiazepines suggests an endogenous or natural dietary origin.[2]

The prevailing hypothesis for the presence of desmethyldiazepam in animals is its potential incorporation through the food chain, originating from plants that may synthesize it.[1] However, a definitive biosynthetic pathway for benzodiazepines in plants or animals has not yet been elucidated, leaving open the possibility of endogenous synthesis.[2]

The reported concentrations of naturally occurring desmethyldiazepam are generally low. The following table summarizes the available quantitative data.

| Biological Matrix | Species/Type | Concentration Range (ng/g wet weight) | Reference |

| Brain | Various (Salmon, Frog, Rat, Cat, Dog, Deer, Bovine, Human) | 0.01 - 0.04 | [1] |

| Plants | Maize, Lentils, Potatoes, Soybeans, Rice, Mushrooms | 0.005 - 0.05 | [1] |

Experimental Protocols for Detection and Quantification

The detection and quantification of the low concentrations of endogenous desmethyldiazepam require highly sensitive analytical techniques. The primary methods cited in the literature are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While detailed, step-by-step protocols for the extraction and analysis of endogenous desmethyldiazepam are not extensively published, the general principles can be inferred from methodologies used for the analysis of benzodiazepines in biological samples.

Sample Preparation and Extraction (General Overview)

A crucial step in the analysis is the efficient extraction of desmethyldiazepam from the complex biological matrix and the removal of interfering substances.

-

Tissue Homogenization: Brain or plant tissue is typically homogenized in a suitable buffer to disrupt cell membranes and release the target analyte.

-

Liquid-Liquid Extraction (LLE): This technique involves the use of an organic solvent to extract the nonpolar desmethyldiazepam from the aqueous homogenate.

-

Solid-Phase Extraction (SPE): SPE is a more modern and efficient method for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain the analyte, which is then eluted with a small volume of solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

-

Derivatization: To improve the chromatographic properties and sensitivity of desmethyldiazepam, a derivatization step is often employed. This involves a chemical reaction to convert the analyte into a more volatile and less polar derivative.

-

Gas Chromatography: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the identification and quantification of desmethyldiazepam.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile.

-

Mobile and Stationary Phases: The separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

-

Detection: Various detectors can be used with HPLC, including UV-Vis and mass spectrometry (LC-MS). LC-MS offers high sensitivity and selectivity, making it well-suited for the analysis of trace amounts of endogenous desmethyldiazepam.

Potential Signaling Pathways

A definitive signaling pathway for endogenous desmethyldiazepam has not been established. However, the mechanism of action of exogenously administered benzodiazepines, which are structurally analogous, provides a strong hypothetical framework for its potential physiological role. Benzodiazepines are known to act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The binding of desmethyldiazepam to a specific site on the GABA-A receptor is thought to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming or inhibitory effect.

The following diagrams illustrate the general workflow for the analysis of endogenous desmethyldiazepam and the potential signaling pathway based on the action of exogenous benzodiazepines.

References

A Deep Dive into the Pharmacological Profile of Desmethyldiazepam and its Deuterated Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of desmethyldiazepam, a primary active metabolite of diazepam, and explores the potential impact of deuteration on its therapeutic profile. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: Desmethyldiazepam and the Rationale for Deuteration

Desmethyldiazepam, also known as nordiazepam, is a long-acting benzodiazepine and a major active metabolite of several widely prescribed drugs, including diazepam, chlordiazepoxide, and clorazepate. It exerts its pharmacological effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties make it a compound of significant clinical interest.

The "deuterium switch" is a strategic modification in medicinal chemistry where hydrogen atoms at specific positions in a drug molecule are replaced by their heavier, stable isotope, deuterium. This substitution can significantly alter the drug's metabolic fate due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This alteration can lead to a reduced rate of metabolism, potentially resulting in an improved pharmacokinetic profile, such as a longer half-life, increased systemic exposure, and a reduction in the formation of certain metabolites. This guide examines the available data on how deuteration impacts the pharmacological activity of desmethyldiazepam.

Pharmacological Activity of Desmethyldiazepam

Desmethyldiazepam, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the central nervous system is the basis for its therapeutic effects.

A key study by Marcucci et al. in 1973 investigated the metabolism and anticonvulsant activity of a deuterated analog of N-desmethyldiazepam. This pivotal research provides the most direct comparison available to date.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data comparing desmethyldiazepam and its deuterated analog, primarily based on the findings of Marcucci et al. (1973).

| Compound | Anticonvulsant Activity (ED50 against Pentylenetetrazol-induced convulsions in mice) |

| Desmethyldiazepam | Data from Marcucci et al. (1973) |

| Deuterated Desmethyldiazepam | Data from Marcucci et al. (1973) |

| Compound | Brain Concentration in Mice (µg/g tissue) | Time Point |

| Desmethyldiazepam | Data from Marcucci et al. (1973) | Specify Time |

| Deuterated Desmethyldiazepam | Data from Marcucci et al. (1973) | Specify Time |

| Compound | In Vitro Metabolism (Rate of disappearance in liver microsomes) |

| Desmethyldiazepam | Hypothetical Data |

| Deuterated Desmethyldiazepam | Hypothetical Data |

Note: The specific quantitative values from the 1973 study by Marcucci et al. are not publicly available in full. The tables are structured to present such a comparison, which is central to the findings of that research.

Signaling Pathway of Desmethyldiazepam at the GABA-A Receptor

The mechanism of action of desmethyldiazepam involves its interaction with the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of desmethyldiazepam at the GABA-A receptor.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the pharmacological activity of desmethyldiazepam and its deuterated analog.

In Vitro GABA-A Receptor Binding Assay

This protocol is designed to determine the binding affinity of the compounds to the benzodiazepine site on the GABA-A receptor.

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized in a suitable buffer. The homogenate undergoes differential centrifugation to isolate the crude membrane fraction containing the GABA-A receptors. The final membrane pellet is resuspended in the assay buffer.

-

Binding Assay: The prepared membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (desmethyldiazepam or its deuterated analog).

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed to remove unbound radioactivity. The amount of bound radioactivity on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines the procedure for determining the pharmacokinetic profile of the compounds after administration to a suitable animal model.

Caption: Workflow for an in vivo pharmacokinetic study.

Methodology:

-

Animal Dosing: The test compound (desmethyldiazepam or its deuterated analog) is administered to a cohort of rodents (e.g., rats or mice) via a specific route (e.g., intravenous or oral).

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of the drug and its metabolites in the plasma is quantified using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL).

Conclusion

The deuteration of desmethyldiazepam represents a promising strategy to modulate its pharmacokinetic properties, potentially leading to a more favorable therapeutic profile. The seminal work by Marcucci and colleagues in 1973 demonstrated that this modification can influence the metabolism and anticonvulsant activity of the compound. While the full quantitative details of this early study are not widely accessible, the principles of the deuterium kinetic isotope effect suggest that a deuterated analog would likely exhibit reduced metabolic clearance and a prolonged half-life.